1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea
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Overview
Description
N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA is a chemical compound with the molecular formula C17H21N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group attached to a phenethyl moiety, which is further connected to a phenylurea structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA typically involves the reaction of 4-(diethylamino)phenethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethylurea derivatives.
Scientific Research Applications
N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The phenethyl moiety may facilitate binding to hydrophobic pockets within the target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIMETHYLAMINO)PHENETHYL]-N’-PHENYLUREA
- N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENYLUREA
- N-[4-(DIMETHYLAMINO)PHENYL]-N’-PHENYLUREA
Uniqueness
N-[4-(DIETHYLAMINO)PHENETHYL]-N’-PHENYLUREA is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its dimethylamino analogs. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H25N3O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-[4-(diethylamino)phenyl]ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)18-12-10-16(11-13-18)14-15-20-19(23)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,20,21,23) |
InChI Key |
GRUJVFFMUCECMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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